molecular formula C23H22N2O2S B11337396 1-benzyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-benzyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11337396
M. Wt: 390.5 g/mol
InChI Key: RMRIYXJOLVORMH-UHFFFAOYSA-N
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Description

1-BENZYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidin-2-one core with benzyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopenta[d]pyrimidin-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Materials Science: Its structural properties may make it useful in the development of new materials with specific characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-BENZYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE: This compound shares a similar benzyl group but has a different core structure.

    2-(4-BENZOYL-2-BROMO-PHENOXY)-1-(2-((1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZOIMIDAZOL-1-YLETHANONE: This compound has a similar benzoyl group but different substituents.

Uniqueness

1-BENZYL-4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of a cyclopenta[d]pyrimidin-2-one core with benzyl and sulfanyl groups. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-benzyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C23H22N2O2S/c1-16-10-12-18(13-11-16)21(26)15-28-22-19-8-5-9-20(19)25(23(27)24-22)14-17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3

InChI Key

RMRIYXJOLVORMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=C4

Origin of Product

United States

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